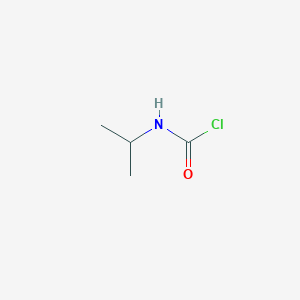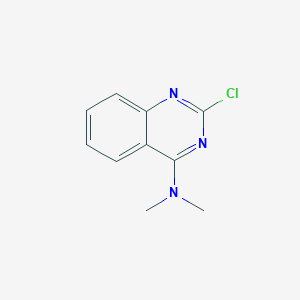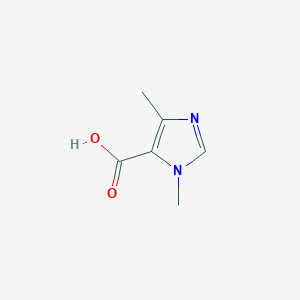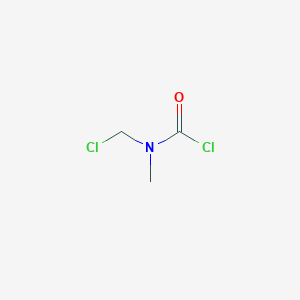
(Chloromethyl)methylcarbamyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. The compound’s role or use in industry or research is also often included .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the compound. The reactants, conditions, and steps of these reactions are all part of the synthesis analysis .Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. This can be determined using various spectroscopic methods, such as NMR, IR, and X-ray crystallography .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds or decomposition reactions. The products of these reactions and the conditions under which they occur are part of this analysis .Physical And Chemical Properties Analysis
The physical properties of a compound include its state of matter (solid, liquid, gas) at room temperature, melting point, boiling point, density, and solubility. Chemical properties include its reactivity with other substances, stability, and pH .Applications De Recherche Scientifique
Environmental Impact and Emissions
Chloromethane Emissions from Biomass Combustion : Studies have shown that chloromethane, a related compound, is a characteristic emission from vegetative biomass burning, with emission factors varying significantly between flaming and smoldering combustion. This suggests the environmental significance of chloromethane emissions in natural and anthropogenic fire events (Reinhardt & Ward, 1995)(Reinhardt & Ward, 1995).
Methyl Chloride from Coastal Lands : Research indicates significant emissions of methyl chloride, another chloromethane derivative, from warm coastal lands, especially in tropical regions. This finding is critical for understanding the natural sources contributing to atmospheric levels of chloromethane compounds (Yokouchi et al., 2000)(Yokouchi et al., 2000).
Industrial Applications and Safety
- Methyl Chloride Production Plant Design : A study focused on designing an energy-efficient and environmentally safe production plant for methyl chloride, highlighting the importance of continuous improvement in operational efficiency and environmental safety in the chloromethane industry (Yandrapu & Kanidarapu, 2021)(Yandrapu & Kanidarapu, 2021).
Chemical Processes and Reactions
- Chloride Methylation by Plant Pectin : Research has identified a significant natural process where chloride is converted to chloromethane via abiotic methylation in plant material, particularly through pectin, a common plant component. This process, occurring in various terrestrial ecosystems, may contribute substantially to atmospheric chloromethane levels (Hamilton et al., 2003)(Hamilton et al., 2003).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-(chloromethyl)-N-methylcarbamoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Cl2NO/c1-6(2-4)3(5)7/h2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBLIZXPIXHWML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCl)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20508811 |
Source


|
| Record name | (Chloromethyl)methylcarbamyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20508811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Chloromethyl)methylcarbamyl chloride | |
CAS RN |
50778-91-1 |
Source


|
| Record name | (Chloromethyl)methylcarbamyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20508811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1354616.png)
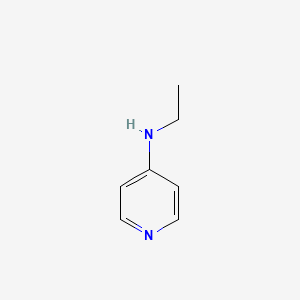
![5-Methyloxazolo[4,5-b]pyridine-2-thiol](/img/structure/B1354622.png)

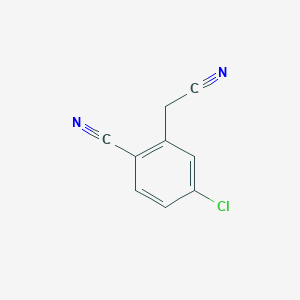
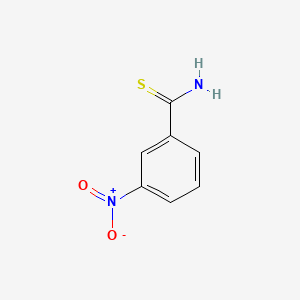
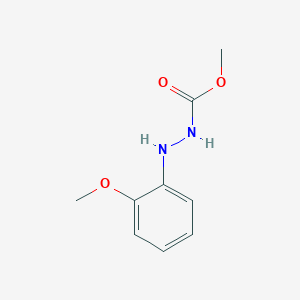

![[4-(2-Aminoethyl)phenyl]methanol](/img/structure/B1354634.png)
![Imidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1354635.png)
